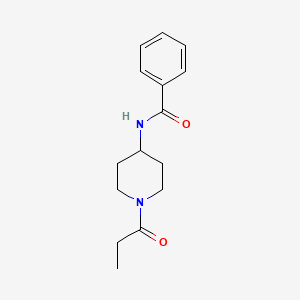

N-(1-propanoylpiperidin-4-yl)benzamide

Description

N-(1-Propanoylpiperidin-4-yl)benzamide is a synthetic benzamide derivative characterized by a piperidine ring substituted with a propanoyl group at the 1-position and a benzamide moiety at the 4-position. This structure combines lipophilic (propanoyl) and aromatic (benzamide) features, which may influence its pharmacokinetic properties and biological activity.

Properties

CAS No. |

577778-28-0 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 |

IUPAC Name |

N-(1-propanoylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C15H20N2O2/c1-2-14(18)17-10-8-13(9-11-17)16-15(19)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) |

InChI Key |

ZMRODIVQMDMKSO-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

- N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (Benzoylbenzylfentanyl) () Structure: Features a benzyl group (aromatic) at the piperidine 1-position and a phenylbenzamide group at the 4-position. In contrast, the propanoyl group in the target compound is aliphatic, possibly improving metabolic stability and reducing nonspecific interactions. Activity: Benzyl-substituted analogs are often explored for CNS activity (e.g., fentanyl derivatives), whereas propanoyl substitution may redirect activity toward non-opioid targets like histone acetyltransferases (HATs) .

- N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide () Structure: Contains a benzoyl group (aromatic carbonyl) at the piperidine 1-position.

Benzamide Moieties with Functional Group Variations

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()

- Structure : Substituted with a chloro-fluorophenyl group and an imidazole ring.

- Key Differences : Halogenation (Cl, F) enhances antimicrobial and anticancer activity by increasing electrophilicity. The target compound lacks halogens, suggesting divergent biological targets, possibly with reduced cytotoxicity .

- N-{[(4-hydroxyphenyl) amino] carbonothioyl} benzamide () Structure: Includes a thiourea linker and phenolic hydroxyl group. Key Differences: The thiourea moiety and hydroxyl group contribute to antioxidant activity via radical scavenging. The target compound’s simpler benzamide structure may prioritize enzyme inhibition over antioxidant effects .

HAT Inhibition and Activation ()

- CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) activate p300 HAT activity, whereas anacardic acid derivatives inhibit it.

Antimicrobial and Anticancer Activity ()

- N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () shows potent antimicrobial activity due to chlorophenyl and azetidinone groups.

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () exhibits anticancer activity via imidazole-mediated kinase inhibition.

- Target Compound: Lacking halogens or heterocycles, its activity may rely on piperidine-propanoyl interactions with intracellular targets like proteases or transporters.

Reaction Optimization ()

- Synthetic Methods : Ultrasonic irradiation reduces reaction time (e.g., 45–90 minutes) compared to conventional reflux (6–8 hours) for similar benzamide derivatives.

- Implications : If applied to the target compound, green chemistry methods could enhance yield and purity .

Lipophilicity and Solubility

- Propanoyl vs. Benzyl/Benzoyl: The propanoyl group (logP ~1.5) offers moderate lipophilicity, balancing cell permeability and aqueous solubility better than highly lipophilic pentadecyl chains (logP >8) in CTPB .

Data Tables

Table 1: Structural and Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.